Anisonitrile

概要

説明

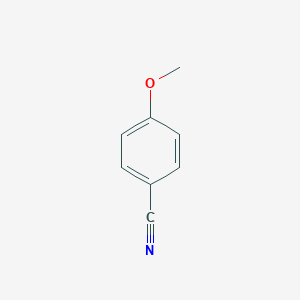

Anisonitrile (4-methoxybenzonitrile, C₈H₇NO, CAS 874-90-8) is an aromatic nitrile characterized by a methoxy (-OCH₃) substituent at the para position of the benzene ring . It is primarily utilized as a pharmaceutical intermediate and in chemical synthesis due to its electron-rich aromatic system, which enhances reactivity in catalytic and substitution reactions . Industrially, it is synthesized via base phase transfer catalysis from anisaldehyde, achieving yields up to 90.7% under optimized conditions (0.1 g cetyltrimethyl ammonium bromide, 0.4–0.5 g NaOH, 1.5 h reaction time) .

科学的研究の応用

Chemical Applications

Synthesis and Reagent Use

Anisonitrile serves as a crucial intermediate in organic synthesis. It facilitates the synthesis of complex organic compounds, including hydroxyalkyl thiazolines, which are valuable ligands in carbonyl addition reactions. Additionally, it participates in reactions with Grignard reagents to produce ketimines, ketones, and amines, highlighting its role as a reagent in various chemical transformations.

Mechanistic Insights

The mechanism of action of this compound involves its interaction with molecular targets, enhancing binding affinities and improving pharmacokinetic profiles of related compounds. Researchers have utilized vibrational Stark effect spectroscopy to study the CN stretching vibration of this compound, providing insights into its electrostatic interactions within biological systems.

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, this compound is employed as a probe for studying enzyme-catalyzed reactions. Its ability to interact selectively with enzyme active sites makes it a valuable tool for biochemical assays.

Natural Products and Bioactivity

Recent studies have identified isonitrile-containing natural products from various organisms, including bacteria and marine sponges. These compounds exhibit significant bioactivities, such as antimicrobial properties against resistant strains of Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA). For instance, aryl isonitriles have been shown to inhibit these pathogens effectively without causing toxicity to mammalian cells .

Medicinal Chemistry

Pharmaceutical Development

this compound's potential in drug development is particularly noteworthy. It has been investigated for its role in synthesizing pharmaceuticals that leverage the nitrile group for enhanced therapeutic efficacy. Structure-activity relationship studies have indicated that the presence of isonitrile groups is essential for the antibacterial activity of certain compounds .

Bioorthogonal Chemistry

The unique properties of this compound make it suitable for bioorthogonal chemistry applications. It can participate in selective reactions under physiological conditions, facilitating the development of targeted drug delivery systems and imaging agents .

Industrial Applications

Fragrance Industry

this compound finds utility in the fragrance industry for formulating perfumes and other scented products. Its chemical properties allow it to act as a building block for creating complex aromatic compounds that enhance scent profiles.

Data Summary

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Key reagent for ketimines and thiazolines |

| Biology | Probe for enzyme reactions | Antimicrobial activity against MRSA/VRSA |

| Medicine | Drug development | Essential for antibacterial activity |

| Industry | Fragrance formulation | Building block for aromatic compounds |

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated various aryl isonitriles against MRSA strains, revealing that specific structural elements are critical for their antimicrobial activity. Compounds with MIC values as low as 2 µM were identified as promising candidates for further development . -

Biosynthetic Pathway Investigation

Research into the biosynthesis of isonitriles revealed complex enzymatic pathways that could be engineered for biotechnological applications. This work emphasizes the potential for developing novel compounds with therapeutic applications derived from natural sources .

作用機序

The mechanism of action of anisonitrile involves its interaction with specific molecular targets and pathways. The nitrile group in this compound can enhance binding affinity to target molecules, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance. These properties make this compound a valuable compound in drug design and development .

類似化合物との比較

Structural and Physical Properties

Key Observations :

- The methoxy group in this compound increases electron density on the aromatic ring compared to benzonitrile and p-tolunitrile, influencing reactivity in electrophilic substitutions .

- Acetonitrile, a simple aliphatic nitrile, has significantly lower molecular weight and boiling point due to its lack of aromaticity .

Chemical Reactivity

Catalytic Hydrogenation and Metathesis

- This compound: Exhibits high reactivity in nitrile-alkyne cross-metathesis (NACM) with Group 6 nitrido complexes (e.g., Mo), where its methoxy group provides distinct ¹H NMR signals for reaction monitoring .

- Benzonitrile : Demonstrates moderate reactivity in catalytic trimmerization (37.8% yield at 232°C with PTSA catalyst) but is less effective in NACM due to competing side reactions .

- p-Tolunitrile : Similar to benzonitrile but with a methyl group enhancing steric hindrance, leading to lower yields in trimmerization (6.0% under identical conditions) .

Acid/Base Stability

- This compound’s methoxy group reduces susceptibility to hydrolysis compared to aliphatic nitriles like acetonitrile, which readily hydrolyzes to acetic acid under acidic conditions .

生物活性

Anisonitrile, a member of the isonitrile family, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound (also known as isonitrile) is characterized by the functional group -N≡C. This compound has been utilized in various synthetic pathways, particularly in the development of bioactive molecules. Its unique structure allows it to participate in diverse chemical reactions, making it an attractive candidate for medicinal chemistry.

Mechanisms of Biological Activity

Anisonitriles exhibit biological activity through several mechanisms:

- Antimicrobial Properties : Anisonitriles have been noted for their effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus. They can disrupt bacterial cell walls and interfere with essential metabolic pathways.

- Anticancer Activity : Research indicates that anisonitriles can induce apoptosis in cancer cells through the activation of specific signaling pathways. They may inhibit key enzymes involved in cell proliferation and survival.

- Antimalarial Effects : Some studies suggest that anisonitriles possess antimalarial properties, potentially acting against Plasmodium species by disrupting their life cycle or metabolic processes.

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound. Below are key findings from significant research:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study conducted by Soeta et al. demonstrated that derivatives of this compound synthesized through multicomponent reactions exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on this compound derivatives.

- Anticancer Research : In a recent investigation, compounds derived from this compound were tested for their ability to induce apoptosis in breast cancer cells. The results showed a dose-dependent increase in apoptotic markers, indicating that anisonitriles could serve as lead compounds for anticancer drug development.

- Antimalarial Efficacy : A 2024 study explored the antimalarial properties of this compound derivatives isolated from marine organisms. The findings revealed potent activity against Plasmodium species, suggesting that these compounds might offer new avenues for malaria treatment.

化学反応の分析

1.1. Primary Synthetic Routes

Anisonitrile is synthesized through:

-

Dehydration of anisaldoxime using catalysts like Nafion/SiO₂ under microwave irradiation (70–85% yields)

-

Ammoxidation of p-methoxytoluene with VPO/SiO₂ catalysts (industrial-scale efficiency)

-

Copper-mediated coupling of Grignard reagents with pre-formed nitrile intermediates

2.1. Electrophilic Aromatic Substitution

The methoxy group directs incoming electrophiles to ortho and para positions:

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Acetylation | Ac₂O, AlCl₃ | 4-Methoxyacetophenone | 78% |

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methoxybenzonitrile | 65% |

2.2. Nitrile-Specific Transformations

Reduction :

-

LiAlH₄ in THF reduces the nitrile to 4-methoxybenzylamine (92% conversion)

Oxidation : -

O₂ with MnO₂ catalysts yields 4-methoxybenzamide (selectivity >90% at 120°C)

Substitution :

3.1. Multicomponent Coupling

This compound participates in Ugi-type reactions with:

3.2. Radical-Mediated Processes

Under Bu₃SnH/AIBN conditions:

-

Forms 2-substituted indoles via imidoyl radical intermediates

-

Competing pathways observed with aryl vs. alkyl substituents

4.1. Lewis Acid Activation

Et₂AlCl enables Diels-Alder reactions with 1,3-dienes:

| Dienophile | Cycloadduct | Endo:Exo Ratio | Yield |

|---|---|---|---|

| This compound-derived imide | Bicyclic adduct | >30:1 | 70% |

4.2. Photochemical Behavior

UV irradiation in N₂ matrix induces:

Spectroscopic Characterization

| Technique | Key Features | Reference |

|---|---|---|

| IR | CN stretch at 2,227 cm⁻¹ | |

| ¹³C NMR | Nitrile carbon at δ 118.7 ppm | |

| UV-Vis | π→π* transition at λ~max~ = 268 nm (ε = 1,200) |

Industrial and Pharmacological Relevance

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing anisonitrile with high purity, and how can its structural identity be confirmed?

- Synthesis : Use nucleophilic substitution reactions, e.g., reacting sodium cyanide with anisyl halides under anhydrous conditions. Optimize solvent choice (e.g., dimethylformamide) and temperature (60–80°C) to minimize byproducts .

- Characterization :

- Spectroscopy : Confirm nitrile (C≡N) stretching vibrations via FT-IR (~2240 cm⁻¹) .

- Chromatography : Validate purity (>98%) via GC-MS with a polar capillary column (e.g., DB-WAX) and flame ionization detection .

- NMR : Use ¹³C NMR to distinguish nitrile carbons (~115–120 ppm) from aromatic carbons .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Use chemical fume hoods for synthesis and handling to avoid inhalation (similar to acetonitrile protocols) .

- Wear nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact .

- Exposure Response :

- In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Q. How can researchers assess the thermodynamic stability of this compound under varying conditions?

- Thermodynamic Data :

| Property | Method | Reference Standard |

|---|---|---|

| Boiling Point | Gas chromatography | NIST WebBook |

| Enthalpy of Formation | Computational (DFT) modeling | NIST TRC Tables |

- Compare experimental data (e.g., vapor pressure via Antoine equation) with computational predictions to validate stability .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved during structural elucidation?

- Methodological Approach :

Cross-Validation : Use complementary techniques (e.g., XRD for crystalline derivatives vs. NMR for solution-state analysis) .

Iterative Refinement : Adjust solvent polarity in NMR experiments to reduce signal splitting artifacts .

Error Analysis : Quantify instrument-specific uncertainties (e.g., ±0.1 ppm for NMR shifts) and compare with literature thresholds .

Q. What strategies optimize this compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Experimental Design :

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂, and ligand systems (e.g., XPhos) in varying solvent bases (K₂CO₃ vs. Cs₂CO₃) .

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How can computational models predict this compound’s environmental degradation pathways?

- Modeling Workflow :

DFT Calculations : Simulate hydrolysis pathways using Gaussian09 with solvation models (e.g., SMD for acetonitrile/water mixtures) .

Validation : Compare predicted intermediates (e.g., anisic acid) with LC-MS/MS experimental data .

Sensitivity Analysis : Adjust pH and temperature parameters to assess pathway dominance under ecological conditions .

Q. Methodological Best Practices

- Data Reporting :

- Follow Beilstein Journal guidelines: Limit main-text experimental details to critical steps; archive raw spectra and chromatograms as supplementary data .

- Contradiction Management :

- Ethical Compliance :

特性

IUPAC Name |

4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJAAZYHCCRJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052596 | |

| Record name | 4-Anisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder with an almond-like odor; [Alfa Aesar MSDS] | |

| Record name | 4-Methoxybenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 4-Methoxybenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

874-90-8, 68271-93-2 | |

| Record name | 4-Methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-methoxy-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68271-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Anisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。